![molecular formula C8H12N2 B1580678 2-Cyanoquinuclidine CAS No. 90196-91-1](/img/structure/B1580678.png)
2-Cyanoquinuclidine
Overview
Description
2-Cyanoquinuclidine (2-CNQ) is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. It is a derivative of quinuclidine and is classified as a quinuclidine derivative. 2-CNQ has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other applications.
Scientific Research Applications
Regioselective and Asymmetric Synthesis
Regioselective and Asymmetric Diels-Alder Reaction
Cationic oxazaborolidine, a derivative related to 2-Cyanoquinuclidine's chemical family, facilitates Diels-Alder adducts in a regioselective and enantioselective manner, producing compounds with high yields and excellent enantioselectivities. This methodology is crucial for constructing complex molecules with precise stereochemistry, highlighting the potential of 2-Cyanoquinuclidine derivatives in synthetic organic chemistry (Payette & Yamamoto, 2007).
Antiviral Research
Although not directly related to 2-Cyanoquinuclidine, research on related compounds provides insights into potential therapeutic applications. For example, studies on Hydroxychloroquine, which shares a mechanism of action with Chloroquine, suggest the importance of exploring related compounds for antiviral properties. This implies the need to investigate compounds like 2-Cyanoquinuclidine for similar activities (Yao et al., 2020).
Enzyme Inhibition for Diabetes Treatment
Cyanopyrrolidines as DPP-IV Inhibitors
Cyanopyrrolidines, chemically related to 2-Cyanoquinuclidine, have been identified as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. This class of compounds, including notable drugs like vildagliptin and saxagliptin, showcases the therapeutic potential of 2-Cyanoquinuclidine analogues in the management of diabetes (Peters, 2007).
Immunostimulatory Activity
Activation of Toll-like Receptor 7 by Guanine Analogues
Compounds like 2-Cyanoquinuclidine may have implications in immunostimulation. Analogues of guanine, which are structurally related, have been shown to activate Toll-like receptor 7 (TLR7), inducing various immune responses. This suggests potential research avenues for 2-Cyanoquinuclidine and its derivatives in immunotherapy or as vaccine adjuvants (Lee et al., 2003).
Inhibition of Human Cathepsins
Novel Inhibitors of Cathepsins K and L
Research on 1-cyanopyrrolidinyl derivatives, closely related to 2-Cyanoquinuclidine, has identified them as potent and reversible inhibitors of cathepsins K and L. These enzymes are involved in bone resorption and collagen degradation, making such inhibitors valuable for treating conditions like osteoporosis and certain cancers (Falgueyret et al., 2001).
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
Record name | NoName_3300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinuclidine | |
CAS RN |
90196-91-1 | |
Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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